molecular formula C19H38 B8138694 1-Pentadecene, 2,6,10,14-tetramethyl- CAS No. 60976-73-0

1-Pentadecene, 2,6,10,14-tetramethyl-

Cat. No.: B8138694
CAS No.: 60976-73-0
M. Wt: 266.5 g/mol
InChI Key: RNTRDTWDTOZSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentadecene, 2,6,10,14-tetramethyl-, also known as pristane, is a saturated hydrocarbon with the molecular formula C19H40. It is a branched alkane and is often found in small quantities in mineral oils and biological tissues. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentadecene, 2,6,10,14-tetramethyl- can be synthesized through several methods, including the catalytic hydrogenation of phytol, a diterpene alcohol. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, 1-Pentadecene, 2,6,10,14-tetramethyl- is often produced as a byproduct of the refining of crude oil. The compound can be isolated through fractional distillation and further purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Pentadecene, 2,6,10,14-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts like nickel or palladium.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

1-Pentadecene, 2,6,10,14-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a standard in gas chromatography and as a solvent in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as an adjuvant in immunological research.

    Medicine: Investigated for its potential anti-inflammatory properties and its role in inducing arthritis in animal models for research purposes.

    Industry: Utilized as a lubricant, corrosion inhibitor, and in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism by which 1-Pentadecene, 2,6,10,14-tetramethyl- exerts its effects varies depending on its application. In biological systems, it can interact with cellular membranes, influencing membrane fluidity and function. It may also modulate immune responses by acting as an adjuvant, enhancing the body’s immune reaction to antigens.

Comparison with Similar Compounds

1-Pentadecene, 2,6,10,14-tetramethyl- can be compared to other similar compounds such as:

    Phytane: Another branched alkane with similar properties but differing in its molecular structure.

    Squalane: A saturated hydrocarbon used in cosmetics, known for its moisturizing properties.

    Hexadecane: A straight-chain alkane with similar physical properties but lacking the branching seen in 1-Pentadecene, 2,6,10,14-tetramethyl-.

The uniqueness of 1-Pentadecene, 2,6,10,14-tetramethyl- lies in its branched structure, which imparts distinct physical and chemical properties, making it valuable in various specialized applications.

Properties

IUPAC Name

2,6,10,14-tetramethylpentadec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h17-19H,1,7-15H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTRDTWDTOZSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452323
Record name 2,6,10,14-tetramethylpentadecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-82-1, 60976-73-0
Record name Pristene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentadecene, 2,6,10,14-tetramethyl- (VAN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060976730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,14-tetramethylpentadecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask, equipped with a mechanical stirrer and placed under argon, was charged with 1.80 mol (642.6 g) of triphenylmethylphosphonium bromide and 2 L of THF. To this suspension 1.88 mol (1.175 L) of a solution of butyllithium (1.6 mol/L in hexane) were added dropwise during 3 hours at 0° C. The resulting mixture was stirred at 0° C. for an additional hour. Then 1.50 mol (402.7 g) of 6,10,14-trimethyl-2-pentadecanone were added dropwise at 0° C. during 1 hour and the mixture was allowed to warm up to 22 to 23° C. After 2 hours, 150 mL of water were added dropwise and the resulting white suspension was filtered off over decalite. The filtrate was washed thrice with 300 mL of water and dried over Na2SO4. After filtration and evaporation of the solvent in vacuo, the mixture was filtered off over decalite to remove white cristals and the filtrate was evaporated in vacuo. The resulting crude oil was purified by distillation under vacuum (145° C., 0.2 mbar) to give 1.20 mol (319.2 g) of 2,6,10,14-tetramethylpentadecene as a colorless oil (yield: 80% based on 6,10,14-trimethyl-2-pentadecanone; purity: 96.2%-GC area).
Name
triphenylmethylphosphonium bromide
Quantity
642.6 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1.175 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
402.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.